Anti-Mycobacterium tuberculosis Potency: Antibacterial Agent 194 MIC Assessment
Antibacterial Agent 194 exhibits in vitro inhibitory activity against Mycobacterium tuberculosis with a reported minimum inhibitory concentration (MIC) of 1 μg/mL [1]. This potency places the compound within the active range for antitubercular screening hits, although no direct head-to-head comparison data against specific analogs or reference drugs are publicly available from accessible primary sources. Comparative context is derived from the broader thiosemicarbazide class: Antibacterial Agent 194 demonstrates 2- to 31-fold greater potency than many unoptimized thiosemicarbazide derivatives, which typically exhibit MIC values ranging from 2 μg/mL to 31.25 μg/mL against various Mycobacterium strains [2]. However, the compound is less potent than certain optimized picolinohydrazonamide derivatives (e.g., Compounds 6, 11, and 15) that achieve MIC values of 0.4–0.8 μg/mL [3].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 1 μg/mL |
| Comparator Or Baseline | General thiosemicarbazide class range: 2–31.25 μg/mL (cross-study comparator); Optimized picolinohydrazonamide derivatives (Compounds 6, 11, 15): 0.4–0.8 μg/mL |
| Quantified Difference | 2- to 31-fold more potent than unoptimized thiosemicarbazides; 2.5- to 1.25-fold less potent than optimized picolinohydrazonamides |
| Conditions | In vitro susceptibility testing against Mycobacterium tuberculosis; specific assay protocol not detailed in vendor documentation. |
Why This Matters
The MIC of 1 μg/mL establishes Antibacterial Agent 194 as a moderately potent tool compound suitable for antitubercular screening and SAR studies, but it does not represent a potency-optimized lead and should be selected based on its specific structural features rather than potency superiority.
- [1] TargetMol. (n.d.). Antibacterial agent 194 (T85663). Retrieved from https://www.targetmol.cn/compound/antibacterial_agent_194 View Source
- [2] Pitucha, M., et al. (2019). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. Molecules, 24(2), 251. Retrieved from https://pubmed.ncbi.nlm.nih.gov/30641889/ View Source
- [3] Krause, M., et al. (2020). 4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents. European Journal of Medicinal Chemistry, 189, 112059. Retrieved from https://pubmed.ncbi.nlm.nih.gov/31982695/ View Source
